molecular formula C15H13N3O B13309027 4-(Benzyloxy)quinazolin-6-amine

4-(Benzyloxy)quinazolin-6-amine

Katalognummer: B13309027
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: LSNQNYRLFLYGEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)quinazolin-6-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzyloxy group at the 4-position and the amine group at the 6-position of the quinazoline ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and drug discovery.

Vorbereitungsmethoden

The synthesis of 4-(Benzyloxy)quinazolin-6-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroquinazoline with benzyl alcohol in the presence of a base to form 4-(benzyloxy)quinazoline. This intermediate is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound .

Industrial production methods for quinazoline derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the desired compound .

Analyse Chemischer Reaktionen

4-(Benzyloxy)quinazolin-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted quinazoline derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)quinazolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors, in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

4-(Benzyloxy)quinazolin-6-amine can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.

Eigenschaften

Molekularformel

C15H13N3O

Molekulargewicht

251.28 g/mol

IUPAC-Name

4-phenylmethoxyquinazolin-6-amine

InChI

InChI=1S/C15H13N3O/c16-12-6-7-14-13(8-12)15(18-10-17-14)19-9-11-4-2-1-3-5-11/h1-8,10H,9,16H2

InChI-Schlüssel

LSNQNYRLFLYGEL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=NC=NC3=C2C=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.